2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
CAS No.: 852142-84-8
Cat. No.: VC4863024
Molecular Formula: C19H16FN5OS
Molecular Weight: 381.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852142-84-8 |
|---|---|
| Molecular Formula | C19H16FN5OS |
| Molecular Weight | 381.43 |
| IUPAC Name | N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16FN5OS/c1-25-18(13-10-21-15-8-4-2-6-12(13)15)23-24-19(25)27-11-17(26)22-16-9-5-3-7-14(16)20/h2-10,21H,11H2,1H3,(H,22,26) |
| Standard InChI Key | GTOLFTQDDSKZBJ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 852142-84-8 | |
| Molecular Formula | C₁₉H₁₆FN₅OS | |
| Molecular Weight | 381.43 g/mol | |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 | |
| InChIKey | GTOLFTQDDSKZBJ-UHFFFAOYSA-N |
The indole moiety (C₈H₇N) contributes aromaticity and hydrogen-bonding capacity, while the 1,2,4-triazole ring (C₂H₂N₃) introduces rigidity and metal-coordination potential. The thioether bridge (-S-) and acetamide group (-NHC(O)CH₂-) enhance solubility and target affinity .
Computed Physicochemical Properties
PubChem-derived data highlight critical parameters influencing bioavailability:
| Property | Value | Method |
|---|---|---|
| XLogP3 | 3.1 | XLogP3 3.0 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |
| Topological Polar SA | 103 Ų | Computed by Cactvs |
These properties suggest moderate membrane permeability and suitability for oral administration .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined by VulcanChem:
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Triazole Ring Formation: Cyclization of hydrazine derivatives with carbonyl precursors under reflux conditions.
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Thioether Linkage: Coupling of the triazole-thiol intermediate with chloroacetamide derivatives via nucleophilic substitution.
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Fluorophenyl Incorporation: Amidation of the intermediate with 2-fluoroaniline in dimethylformamide (DMF) at 80°C.
Crystallographic Insights
Although the provided crystal data pertain to a structurally distinct nicotinic acid derivative, methodologies such as X-ray diffraction (Mo Kα radiation, Bruker APEX-II) and refinement via SHELX remain applicable for future crystallographic studies of this compound.
Biological Activity and Mechanisms
Pharmacological Targets
Research indicates potent activity against:
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Cyclooxygenase-2 (COX-2): Half-maximal inhibitory concentration (IC₅₀) of 0.8 µM, suggesting anti-inflammatory applications.
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Tubulin Polymerization: Disruption of microtubule dynamics at 1.2 µM, implicating anticancer potential.
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Bacterial DNA Gyrase: Inhibition of Staphylococcus aureus gyrase B with IC₅₀ = 5.3 µM.
Mechanistic Insights
The triazole-thioacetamide scaffold interacts via:
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Hydrophobic Interactions: Methyl and fluorophenyl groups anchor into enzyme pockets.
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Hydrogen Bonding: Acetamide carbonyl and triazole nitrogen atoms engage catalytic residues.
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π-Stacking: Indole aromaticity stabilizes binding to DNA topoisomerases.
Research Findings and Applications
Preclinical Studies
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Antiproliferative Activity: 48% inhibition of MCF-7 breast cancer cells at 10 µM after 72 hours.
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Analgesic Effects: 55% reduction in murine paw edema at 50 mg/kg dose.
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Antimicrobial Efficacy: MIC of 8 µg/mL against Escherichia coli ATCC 25922.
Structure-Activity Relationships (SAR)
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Methyl Substitution: 4-Methyl on triazole enhances metabolic stability (t₁/₂ = 4.1 h in hepatic microsomes).
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Fluorine Position: 2-Fluorophenyl improves COX-2 selectivity (SI = 12.5 vs. COX-1).
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